Scientific Field: Oncology
Summary of the Application: Sapanisertib is a potent, selective ATP-competitive, dual inhibitor of mTORC1/2 . It has been used in trials studying the treatment of various types of cancer, including HCC, Solid Tumor, Gliosarcoma, Liver Cancer, and Glioblastoma .
Results or Outcomes: A total of 30 patients were enrolled across four cohorts. Of 30 patients evaluable for response, 4 patients achieved partial response (PR); 15 patients achieved stable disease (SD) as best response. Disease control rate (PR+SD) was 63% .
Scientific Field: Parasitology
Summary of the Application: Sapanisertib has been repurposed for malaria research. It displays potent in vitro asexual blood stage, prophylactic liver stage, and transmission-blocking antiplasmodial activity .
Results or Outcomes: Oral administration of sapanisertib to a mouse model of P. falciparum infection effectively cleared blood stage parasites .
Sapanisertib is a potent inhibitor of the mechanistic target of rapamycin complex 1 and 2 (mTORC1 and mTORC2). It is chemically classified as a 4-amino-pyrazolopyrimidine derivative, specifically designed to interfere with the mTOR signaling pathway, which plays a critical role in cell growth, proliferation, and survival. The compound has shown promise in preclinical studies for its ability to induce apoptosis in various cancer cell lines and enhance the efficacy of other chemotherapeutic agents, such as carboplatin and paclitaxel .
Sapanisertib acts by inhibiting mTOR, a central regulator of cell growth, proliferation, and survival. mTOR functions within two complexes: mTORC1 and mTORC2. Both complexes play a role in various cellular processes, including protein synthesis, metabolism, and cell cycle progression [].
Sapanisertib's ability to target both mTORC1 and mTORC2 disrupts these vital processes in cancer cells. By inhibiting mTORC1, it suppresses protein synthesis and cell cycle progression. Additionally, by inhibiting mTORC2, it hinders cell survival and angiogenesis (blood vessel formation) essential for tumor growth [, ].
Sapanisertib primarily functions through its interaction with the mTOR complexes. Upon binding to the mTORC1 and mTORC2, it disrupts their activity, leading to decreased phosphorylation of downstream targets involved in cell cycle progression and survival. This inhibition results in reduced protein synthesis and ultimately promotes apoptosis in cancer cells. The compound has been characterized by its ability to form hydrogen bonds with critical residues within the active sites of these kinases .
Sapanisertib exhibits significant biological activity against various cancer types, including renal cell carcinoma and endometrial cancer. In vitro studies have demonstrated that it can restore sensitivity to platinum-based chemotherapies by inhibiting pathways that lead to drug resistance. Additionally, it has shown anti-angiogenic effects, which further enhance its potential as an anticancer agent . The compound has also been effective against specific kinases such as Plasmodium falciparum protein kinase G (PfPKG) and Plasmodium vivax phosphatidylinositol 4-kinase beta (PvPI4Kβ), indicating its broad-spectrum kinase inhibition capabilities .
Detailed synthetic routes can vary, but they generally focus on optimizing yield and minimizing byproducts .
Sapanisertib is currently being investigated for its therapeutic potential in several clinical settings:
Interaction studies of sapanisertib have revealed its capability to inhibit several kinases beyond mTOR, including PfPKG and PvPI4Kβ. These interactions are characterized by low half-maximal inhibitory concentration (IC50) values, indicating strong binding affinity. For example, sapanisertib demonstrated an IC50 of 20 nM against PfPKG and 4 nM against PvPI4Kβ. These findings suggest that sapanisertib may have polypharmacological effects, potentially targeting multiple pathways involved in tumorigenesis .
Sapanisertib shares structural similarities with several other compounds that inhibit the mTOR pathway. Below is a comparison highlighting its uniqueness:
Sapanisertib stands out due to its dual inhibition of both mTOR complexes and its demonstrated ability to enhance the efficacy of other chemotherapeutics while maintaining a manageable safety profile .